molecular formula C14H11BrClNO3 B4752104 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

Cat. No. B4752104
M. Wt: 356.60 g/mol
InChI Key: PKVLNNTWTZMJDJ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide, also known as BPHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPHC is a synthetic compound that was first synthesized in the laboratory and has since been studied for its various applications in scientific research.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of amyloid-beta plaques. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also stable and can be stored for long periods of time without degradation. However, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide. One direction is to study the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Another direction is to study the mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in more detail to better understand its anti-cancer and anti-Alzheimer's disease properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide to reduce its cost and increase its availability for scientific research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer and anti-Alzheimer's disease properties and has been shown to have various biochemical and physiological effects. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments, but also has some limitations. Future research could focus on exploring the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases and developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO3/c15-9-1-4-11(5-2-9)20-8-14(19)17-12-7-10(16)3-6-13(12)18/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLNNTWTZMJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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